
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of trifluoroethyl, pyrazolyl, and pyrroledione functional groups
Méthodes De Préparation
The synthesis of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,2,2-trifluoroethylamine with pyrazole derivatives under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents like halides or amines, forming substituted products
Applications De Recherche Scientifique
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione can be compared with similar compounds such as:
1,1,1-Trifluoro-2-iodoethane: This compound also contains a trifluoroethyl group but differs in its reactivity and applications.
1,1,1,3,3,3-Hexafluoro-2-(4-(2,2,2-trifluoroethyl)amino)phenylpropan-2-ol: This compound has a similar trifluoroethyl group but is used in different contexts, such as pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H6F3N3O2 |
|---|---|
Poids moléculaire |
245.16 g/mol |
Nom IUPAC |
1-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C9H6F3N3O2/c10-9(11,12)5-14-4-6(3-13-14)15-7(16)1-2-8(15)17/h1-4H,5H2 |
Clé InChI |
OXAJYLSUGFBXJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)C2=CN(N=C2)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


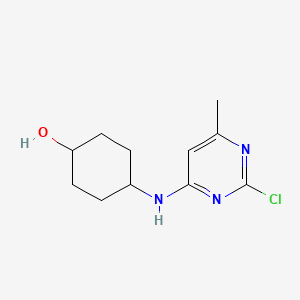
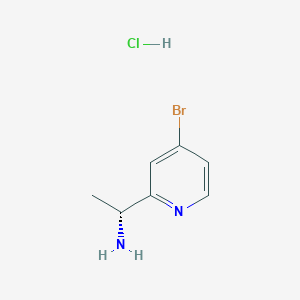
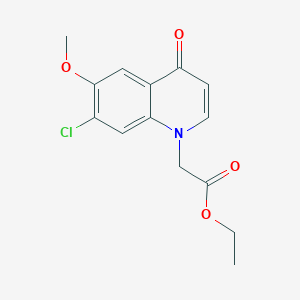

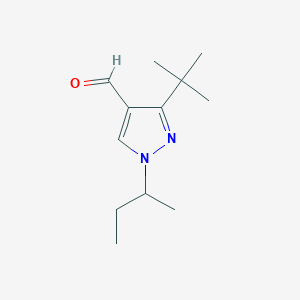
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15059220.png)
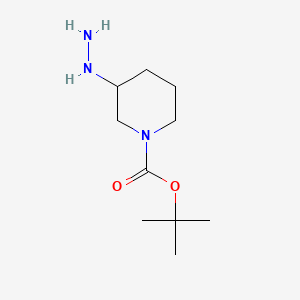
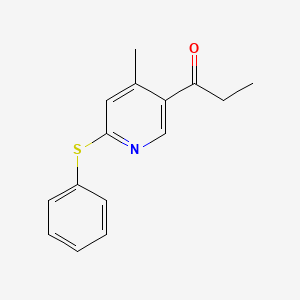
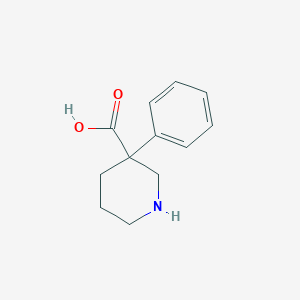
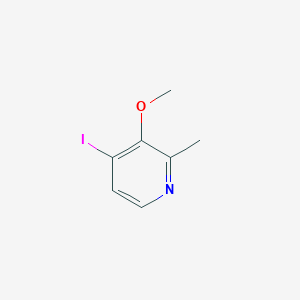
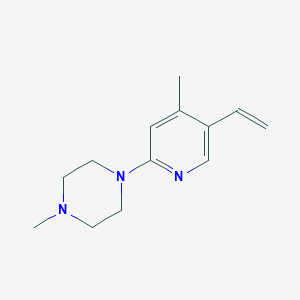
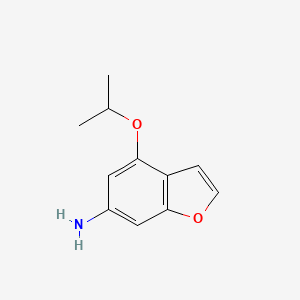
![2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole](/img/structure/B15059250.png)
![2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15059252.png)
